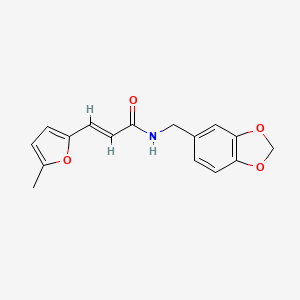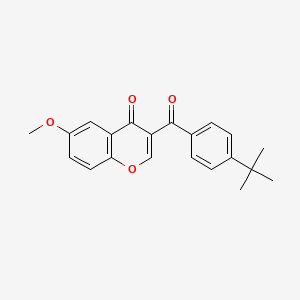
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as "compound X", is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family of heterocyclic compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it exerts its biological activities by interacting with specific targets in the body. For example, its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to its ability to induce apoptosis in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, it has been reported to have anti-microbial activity against several bacterial and fungal strains. These effects suggest that N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has potential therapeutic applications in various diseases.
实验室实验的优点和局限性
One of the advantages of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its high potency and specificity for its targets. This makes it a useful tool for studying the biological pathways involved in various diseases. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in human clinical trials.
未来方向
There are several future directions for the study of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and the identification of its specific targets in the body. In addition, further studies are needed to evaluate its potential toxicity and side effects in vivo. Overall, N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a promising compound that has the potential to make significant contributions to the field of drug discovery and development.
合成方法
The synthesis of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学研究应用
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been reported to exhibit potent inhibitory effects on various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKHWVAUVHMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)


![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)



![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
